molecular formula C23H16Cl2N2OS B2682280 N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide CAS No. 339277-91-7

N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide

Cat. No.: B2682280
CAS No.: 339277-91-7
M. Wt: 439.35
InChI Key: SLTBDCCEDUITOR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is a useful research compound. Its molecular formula is C23H16Cl2N2OS and its molecular weight is 439.35. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure, characterized by the presence of a thiazole ring and chlorophenyl groups, suggests a promising pharmacological profile.

Chemical Structure and Properties

  • Molecular Formula : C23H16ClN2OS
  • Molecular Weight : 420.56 g/mol
  • CAS Number : 338957-19-0

The compound features a thiazole moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of chlorine substituents enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.

Microorganism Activity (MIC µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer efficacy of thiazole derivatives has been extensively studied. This compound has demonstrated selective cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (lung)15.6
Caco-2 (colon)8.9

In vitro studies have shown that this compound significantly decreases cell viability in A549 and Caco-2 cells, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance activity against specific cancer types.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    • A study evaluated the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found that compounds with similar structures to this compound exhibited significant antibacterial activity, demonstrating their potential in treating resistant infections .
  • Cytotoxicity in Cancer Treatment
    • In a comparative study assessing various thiazole derivatives against colorectal cancer cells (Caco-2), this compound was found to significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2OS/c24-17-8-6-16(7-9-17)23-27-22(15-4-2-1-3-5-15)20(29-23)14-21(28)26-19-12-10-18(25)11-13-19/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTBDCCEDUITOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.